

Application Notes and Protocols for dBET57 in Xenograft Models

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Compound of Interest		
Compound Name:	dBET57	
Cat. No.:	B606976	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of **dBET57**, a selective BRD4(BD1) PROTAC degrader, in preclinical xenograft models. The information is intended to assist in the design and execution of in vivo studies to evaluate the anti-tumor efficacy of this compound.

Introduction

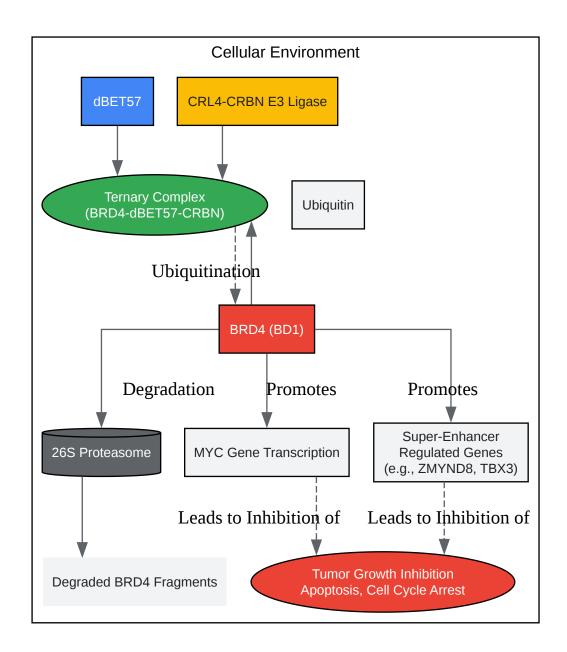
dBET57 is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the first bromodomain (BD1) of the BRD4 protein.[1] As a heterobifunctional molecule, dBET57 recruits the E3 ubiquitin ligase Cereblon (CRBN) to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation of BRD4 disrupts key transcriptional programs, including those driven by the MYC oncogene, thereby inhibiting cancer cell proliferation, inducing apoptosis, and causing cell cycle arrest.[3][4][5] Preclinical studies have demonstrated the anti-tumor activity of dBET57 in neuroblastoma xenograft models, suggesting its potential as a therapeutic agent for various malignancies.[3][4][5]

Mechanism of Action: dBET57 Signaling Pathway

dBET57 operates through a mechanism of induced protein degradation. It brings the target protein, BRD4, into proximity with the E3 ubiquitin ligase complex CRL4-CRBN, facilitating the



transfer of ubiquitin to BRD4. Poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This catalytic process leads to a sustained reduction in BRD4 protein levels, which in turn downregulates the expression of BRD4-dependent genes, such as MYC, and other super-enhancer-regulated genes like ZMYND8 and TBX3, ultimately leading to anti-tumor effects.



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Figure 1. Mechanism of action of **dBET57** leading to tumor suppression.

Quantitative Data Summary



The following tables summarize the in vivo dosage and administration of **dBET57** in a neuroblastoma xenograft model.

Table 1: In Vivo Dosing and Administration of dBET57

Parameter	Details	Reference
Animal Model	Nude mice (3-4 weeks old)	[3]
Cancer Cell Line	SK-N-BE(2) (Neuroblastoma)	[3]
Dosage	7.5 mg/kg	[1][3]
Administration Route	Intraperitoneal (i.p.) injection	[1][3]
Frequency	Daily	[1][3]
Duration	2 weeks	[1][3]
Vehicle	5% Kolliphor® HS15	[3]

Table 2: In Vivo Efficacy of dBET57 in SK-N-BE(2) Xenograft Model

Outcome Measure	Result	Reference
Tumor Volume	Significantly reduced compared to vehicle control	[1][3]
Ki-67 Positive Cells	Decreased proportion (indicating reduced proliferation)	[1][3]
Caspase-3 Positive Cells	Increased proportion (indicating increased apoptosis)	[1][3]
ZMYND8 Levels	Downregulated	[1]
Organ Toxicity	No obvious organ toxicity observed	[1][3]



Experimental Protocols

The following protocols provide a general framework for conducting xenograft studies with **dBET57**.

Preparation of dBET57 for In Vivo Administration

Materials:

- dBET57 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl) or 5% Kolliphor® HS15

Formulation 1 (DMSO/PEG300/Tween-80/Saline):

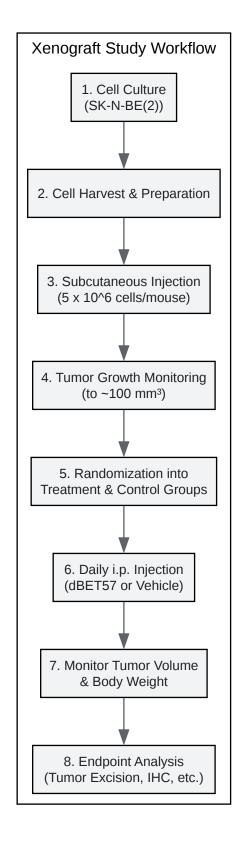
- Prepare a stock solution of dBET57 in DMSO.
- For a final injection volume of 1 mL, mix 50 μ L of the **dBET57** DMSO stock solution with 400 μ L of PEG300.
- Add 50 μL of Tween-80 to the mixture and mix thoroughly.
- Add 500 μL of saline to bring the final volume to 1 mL.
- The final solution should be clear. Use immediately after preparation.

Formulation 2 (Kolliphor® HS15):

- Prepare a solution of 5% Kolliphor® HS15 in sterile water.
- Dissolve the required amount of dBET57 in the 5% Kolliphor® HS15 vehicle to achieve the desired final concentration for injection.



Subcutaneous Xenograft Model Establishment and Drug Administration





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